Vardenafil-d5
Description
Properties
IUPAC Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-QKLSXCJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678736 | |
| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189685-70-8 | |
| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Vardenafil-d5 Mass Spectrometry Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Vardenafil-d5, a deuterated internal standard for the quantification of the phosphodiesterase-5 (PDE5) inhibitor, Vardenafil. This document details the fragmentation pathways, presents quantitative data in a structured format, outlines typical experimental protocols, and provides a visual representation of the fragmentation cascade.
Introduction to Vardenafil and its Deuterated Analog
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] In bioanalytical methods, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry. The five deuterium atoms on the N-ethyl group of the piperazine moiety provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties. Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive LC-MS/MS methods.
Mass Spectrometry of Vardenafil: The Foundation
Under positive electrospray ionization (ESI+), Vardenafil typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 489.2.[2][3] Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic product ions. The fragmentation of the unlabeled Vardenafil provides the basis for interpreting the spectrum of its deuterated analog.
The primary fragmentation pathways for Vardenafil involve cleavages around the piperazine ring and the sulfonyl group.[2][4][5] The most abundant and characteristic fragment ions are consistently reported, making them ideal for selected reaction monitoring (SRM) in quantitative assays.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound is increased by five mass units due to the deuterium labeling on the ethyl group of the piperazine. This leads to a protonated molecule [M+H]⁺ at m/z 494.2. The fragmentation of this compound is predicted to follow the same pathways as unlabeled Vardenafil, with a corresponding mass shift for any fragment containing the deuterated ethylpiperazine moiety.
The core fragmentation of Vardenafil involves the loss of the ethylpiperazine group to yield a fragment at m/z 376.12.[2] A subsequent loss of the sulfonyl group results in a fragment at m/z 312.15.[2] These fragments, originating from the core structure and not containing the deuterated ethyl group, are expected to remain at the same m/z in the this compound spectrum. A key fragment ion specific to the deuterated portion is anticipated at m/z 118, corresponding to the deuterated N-ethylpiperazine moiety, a +5 Da shift from the m/z 113 fragment of unlabeled Vardenafil.[3]
Quantitative Data Summary
The following table summarizes the predicted and observed m/z values for the key ions in the mass spectra of Vardenafil and this compound.
| Ion Description | Vardenafil m/z | This compound m/z | Notes |
| Protonated Molecule [M+H]⁺ | 489.2 | 494.2 | Precursor ion. |
| [M+H - C₆H₁₃N₂]⁺ | 376.1 | 376.1 | Loss of the N-ethylpiperazine moiety. |
| [M+H - C₆H₁₃N₂SO₂]⁺ | 312.2 | 312.2 | Common and stable fragment.[2][4][5] |
| [C₅H₅N₅O]⁺ | 151.1 | 151.1 | Represents a portion of the imidazotriazinone ring.[2][6] |
| [C₆H₁₃N₂]⁺ | 113.1 | 118.1 | N-ethylpiperazine fragment. |
| [M+H - C₆H₁₃N₂SO₃]⁺ | 299.2 | 299.2 | Further fragmentation of the core structure.[7] |
| [M+H - C₈H₁₇N₃SO₂]⁺ | 284.1 | 284.1 | Another fragment from the core structure.[7] |
Fragmentation Pathway Visualization
The fragmentation of this compound is initiated by the protonation of the molecule, typically on the piperazine nitrogen. The subsequent dissociation primarily occurs at the sulfonamide bond and the bond connecting the piperazine ring to the phenyl group.
References
- 1. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS -Analytical Science and Technology [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lawdata.com.tw [lawdata.com.tw]
Nuclear magnetic resonance (NMR) spectrum of Vardenafil-d5
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectrum of Vardenafil-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of this compound, the deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. Due to the limited availability of public experimental NMR data for this compound, this document presents a representative, hypothetical dataset based on the known structure of Vardenafil and established NMR principles. It includes detailed experimental protocols for data acquisition and visual diagrams of both the analytical workflow and the compound's mechanism of action.
Introduction to this compound
Vardenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] By preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, Vardenafil facilitates smooth muscle relaxation and increased blood flow, leading to penile erection upon sexual stimulation.[1] this compound is a deuterated version of Vardenafil, where five hydrogen atoms on the N-ethyl group of the piperazine ring have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies to trace the metabolism of the drug.
(Hypothetical) NMR Data for this compound
The following tables present hypothetical ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are estimated based on the structure of Vardenafil and data from structurally similar compounds. These tables are intended for illustrative purposes, as experimental spectra are not publicly available. The analysis assumes the sample is dissolved in Dimethyl Sulfoxide-d6 (DMSO-d6).
Vardenafil Structure with Atom Numbering: (A standard atom numbering scheme for Vardenafil is used for assignment purposes in the tables below.)
Table 1: Hypothetical ¹H NMR Data for this compound
Solvent: DMSO-d6, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Notes |
| ~8.5 - 7.5 | m | 3H | Ar-H | Aromatic protons on the phenyl ring. |
| ~4.15 | q | 2H | O-CH₂ -CH₃ | Methylene protons of the ethoxy group. |
| ~3.5 - 2.5 | m | 8H | Piperazine-H | Protons on the piperazine ring. |
| ~2.90 | t | 2H | Imidazotriazinone-CH₂-CH₂ -CH₃ | Methylene protons of the propyl group. |
| ~2.45 | s | 3H | Imidazotriazinone-CH₃ | Methyl protons on the imidazotriazinone ring. |
| ~1.70 | sext | 2H | Imidazotriazinone-CH₂ -CH₂-CH₃ | Methylene protons of the propyl group. |
| ~1.40 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethoxy group. |
| ~0.95 | t | 3H | Imidazotriazinone-CH₂-CH₂-CH₃ | Methyl protons of the propyl group. |
| Absent | - | - | Piperazine-N-CH₂ -CD₃ | Signals for the N-ethyl-d5 group are absent due to deuteration. |
Table 2: Hypothetical ¹³C NMR Data for this compound
Solvent: DMSO-d6, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Notes |
| ~160 - 110 | Ar-C, Imidazotriazinone-C | Aromatic and heterocyclic carbons. |
| ~64.5 | O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |
| ~52.0 | Piperazine-C | Carbons of the piperazine ring. |
| ~45.5 | Piperazine-C | Carbons of the piperazine ring. |
| ~42.0 | Piperazine-N-CD₂ -CD₃ | Carbon signal is a multiplet due to C-D coupling. |
| ~30.0 | Imidazotriazinone-CH₂-CH₂ -CH₃ | Methylene carbon of the propyl group. |
| ~22.0 | Imidazotriazinone-CH₂ -CH₂-CH₃ | Methylene carbon of the propyl group. |
| ~15.0 | O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |
| ~14.0 | Imidazotriazinone-CH₂-CH₂-CH₃ | Methyl carbon of the propyl group. |
| ~12.0 | Imidazotriazinone-CH₃ | Methyl carbon on the imidazotriazinone ring. |
| ~11.5 | Piperazine-N-CD₂-CD₃ | Carbon signal is a multiplet due to C-D coupling. |
Experimental Protocols
The following sections detail a generalized methodology for acquiring the NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Material Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d6 is a common choice for compounds with similar polarity. Use approximately 0.6-0.7 mL of the solvent.[2][3]
-
Dissolution : Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex or sonicate the vial to ensure the sample dissolves completely.[4]
-
Filtration and Transfer : To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean, high-quality 5 mm NMR tube.[5][6]
-
Internal Standard (Optional) : For precise chemical shift referencing, an internal standard like Tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a reference.[2]
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[4][6]
NMR Data Acquisition
The following steps outline a typical procedure for acquiring a spectrum on a modern NMR spectrometer.
-
Instrument Setup : Place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[4] Insert the sample into the NMR spectrometer.
-
Locking : The spectrometer's software will lock onto the deuterium signal of the solvent (e.g., DMSO-d6). This stabilizes the magnetic field during the experiment.[4]
-
Shimming : The magnetic field is homogenized through a process called shimming. This can be done manually or automatically to maximize spectral resolution and obtain sharp peaks.[4]
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal transmission and detection.[4]
-
Acquisition Parameter Setup : Key parameters are set, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance.
-
Data Acquisition : The pulse sequence is initiated to acquire the Free Induction Decay (FID) signal.
-
Data Processing : The acquired FID is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the appropriate standard.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: General workflow for NMR sample preparation and data acquisition.
Vardenafil Signaling Pathway
This diagram illustrates the mechanism of action of Vardenafil as a PDE5 inhibitor.
Caption: Signaling pathway illustrating Vardenafil's inhibition of PDE5.
References
Pharmacokinetic Profile of Vardenafil in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Vardenafil in commonly used animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this potent phosphodiesterase type 5 (PDE5) inhibitor.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Vardenafil in rats, rabbits, and dogs following oral and intravenous administration. These values have been compiled from various preclinical studies and offer a comparative look at the disposition of Vardenafil across different species.
Table 1: Pharmacokinetic Parameters of Vardenafil after Oral Administration in Animal Models
| Parameter | Rat (Wistar) | Rabbit | Dog (Beagle) |
| Dose (mg/kg) | 10[1] | 10 | Data Not Available |
| Cmax (ng/mL) | Data Not Available | 75.36 ± 59.53[2] | Data Not Available |
| Tmax (h) | Data Not Available | 1.42 ± 0.19[2] | Data Not Available |
| AUC (ng·h/mL) | Data Not Available | 174.38 ± 95.91 (AUC0-24t)[2] | Data Not Available |
| Half-life (t½) (h) | Data Not Available | 1.2[3] | Data Not Available |
| Bioavailability (%) | 7.4 - 28.6[4] | Data Not Available | 27 - 33[4] |
| Volume of Distribution (Vd) (L/kg) | 2.0[4] | Data Not Available | 5.2[4] |
Table 2: Pharmacokinetic Parameters of Vardenafil after Intravenous Administration in Animal Models
| Parameter | Rat | Rabbit | Dog |
| Dose (mg/kg) | Data Not Available | 0.3 - 1[4] | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | Data Not Available | Data Not Available | Data Not Available |
| Half-life (t½) (h) | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) (L/kg) | Data Not Available | Data Not Available | Data Not Available |
| Clearance (L/h/kg) | Data Not Available | Data Not Available | Data Not Available |
Note: Data for intravenous administration is limited in the public domain. The provided dose for rabbits is based on studies evaluating erectile response rather than full pharmacokinetic profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for oral and intravenous administration of Vardenafil in animal models, as well as a common analytical method for its quantification.
Oral Administration (Rat Model)
Objective: To determine the pharmacokinetic profile of Vardenafil following oral administration in rats.
Materials:
-
Vardenafil
-
Vehicle (e.g., water)
-
Sprague-Dawley rats
-
Oral gavage needles (16-22G)[5]
-
Syringes
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment with a 12-hour light-dark cycle and free access to food and water for at least one week prior to the experiment.[1]
-
Formulation Preparation: Dissolve Vardenafil in the appropriate vehicle (e.g., water) to the desired concentration on the day of the experiment.[1]
-
Dosing: Administer a single oral dose of Vardenafil (e.g., 10 mg/kg) to each rat via oral gavage. The volume should not exceed 10 mL/kg.[1][5]
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Analysis: Determine the concentration of Vardenafil in the plasma samples using a validated analytical method, such as LC-MS/MS.
Experimental workflow for oral administration of Vardenafil in rats.
Intravenous Administration (Rabbit Model)
Objective: To determine the pharmacokinetic profile of Vardenafil following intravenous administration in rabbits.
Materials:
-
Vardenafil for injection
-
Saline solution
-
New Zealand white rabbits
-
Restrainer
-
22-30 gauge needles or butterfly catheters[6]
-
Syringes
Procedure:
-
Animal Acclimatization: House New Zealand white rabbits in a controlled environment with appropriate housing and diet for at least one week prior to the study.
-
Formulation Preparation: Prepare a sterile solution of Vardenafil in saline at the desired concentration.
-
Dosing: Restrain the rabbit and administer a single intravenous dose of Vardenafil (e.g., 0.3-1 mg/kg) into the marginal ear vein.[4]
-
Blood Sampling: Collect blood samples from the contralateral ear vein or another suitable site at specified time points post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -20°C or below until analysis.
-
Analysis: Quantify Vardenafil concentrations in plasma using a validated analytical method.
References
- 1. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
Methodological & Application
Protocol for Vardenafil Quantification in Plasma Using Vardenafil-d5 as an Internal Standard
This application note provides a detailed protocol for the quantitative analysis of vardenafil in plasma samples using Vardenafil-d5 as an internal standard (IS). The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for bioanalytical applications. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other clinical or preclinical research requiring the measurement of vardenafil concentrations in biological matrices.
Principle
The method is based on the principle of stable isotope dilution analysis. This compound, a deuterated analog of vardenafil, is added to the plasma samples at a known concentration. Due to its similar physicochemical properties, this compound behaves nearly identically to the analyte (vardenafil) during sample preparation and analysis, thus compensating for any variability in extraction efficiency and matrix effects. The quantification is achieved by measuring the peak area ratio of the analyte to the internal standard using LC-MS/MS.
Materials and Reagents
-
Vardenafil hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Ultrapure Water
-
Human Plasma (drug-free)
Experimental Protocols
Stock and Working Solution Preparation
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of vardenafil hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Vardenafil Working Standards: Prepare a series of working standard solutions by serially diluting the vardenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate vardenafil working standard solution to yield final concentrations in the range of 0.5 - 250 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 125, and 200 ng/mL) in the same manner as the calibration standards, using separate stock dilutions.
Sample Preparation (Protein Precipitation)
A simple protein precipitation method is employed for the extraction of vardenafil and this compound from plasma samples.[1]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to each tube and vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (typically 2-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vardenafil Transition | m/z 489.3 → 151.2[2] |
| This compound Transition | m/z 494.3 → 151.2 (or 156.2) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Analysis and Quantification
The concentration of vardenafil in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the vardenafil MRM transition to the this compound MRM transition is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used to fit the data. The concentration of vardenafil in the unknown samples is then calculated from their peak area ratios using the regression equation.
Method Validation Parameters (Summary)
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor CV% ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of the nominal concentration |
Visualization
Caption: Experimental workflow for vardenafil quantification in plasma.
References
Application of Vardenafil-d5 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Vardenafil-d5 as an internal standard in drug metabolism studies. This compound, a stable isotope-labeled version of Vardenafil, is an invaluable tool for accurate quantification of Vardenafil and its metabolites in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly improves the precision and accuracy of pharmacokinetic and drug metabolism analyses by correcting for matrix effects and variations in sample processing.
Introduction to Vardenafil and its Metabolism
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, Vardenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in erectile dysfunction.[1][2]
The metabolism of Vardenafil is a critical aspect of its pharmacokinetic profile. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.
-
Primary Metabolic Pathway : The main metabolic route is N-desethylation of the piperazine moiety, catalyzed predominantly by CYP3A4 , with minor contributions from CYP3A5 and CYP2C isoforms.[3] This process leads to the formation of the major active metabolite, M1 (N-desethylvardenafil) .
-
Pharmacokinetics : Vardenafil is rapidly absorbed after oral administration, with a terminal half-life of approximately 4-5 hours for both the parent drug and its M1 metabolite.[4] It is primarily excreted as metabolites in the feces.[5]
The diagram below illustrates the metabolic pathway of Vardenafil.
Application of this compound in Quantitative Bioanalysis
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS. The key advantages of using this compound include:
-
Correction for Matrix Effects : Biological matrices like plasma and urine can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Vardenafil, it experiences the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy : this compound accounts for variability in sample preparation steps such as extraction recovery and injection volume.
-
Co-elution with the Analyte : Ideally, the deuterated standard co-elutes with the unlabeled analyte, ensuring that both are subjected to the same analytical conditions.
Experimental Protocols
The following are representative protocols for the use of this compound in drug metabolism studies. These are based on established LC-MS/MS methods for Vardenafil quantification, adapted for the use of a deuterated internal standard.[6][7][8]
Quantification of Vardenafil in Human Plasma
This protocol describes a method for the quantitative analysis of Vardenafil in human plasma, a key component of pharmacokinetic studies.
Experimental Workflow:
Materials and Reagents:
-
Vardenafil analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Vardenafil and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Vardenafil by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation): [7]
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vardenafil: m/z 489.3 → 151.2[8]
-
This compound: m/z 494.3 → 151.2 (assuming deuteration on the N-ethyl group)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Quantify Vardenafil concentration by calculating the peak area ratio of the analyte to the internal standard (Vardenafil/Vardenafil-d5).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Vardenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolism of Vardenafil in Human Liver Microsomes
This protocol outlines an in vitro experiment to study the metabolism of Vardenafil using human liver microsomes (HLMs), which is essential for understanding its metabolic stability and identifying the enzymes involved.
Experimental Workflow:
Materials and Reagents:
-
Vardenafil
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Vardenafil (e.g., 1 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described in Protocol 3.1 to quantify the remaining Vardenafil at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Vardenafil remaining versus incubation time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Data Presentation
The quantitative data obtained from these studies can be summarized in tables for clear comparison and interpretation.
Table 1: Representative Pharmacokinetic Parameters of Vardenafil in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (median, hours) | 0.7 - 0.9 | [9][10] |
| Cmax (geometric mean, µg/L) | 9.1 (10 mg dose) | [9] |
| 20.9 (20 mg dose) | [9] | |
| Terminal t½ (hours) | 4 - 5 | [4][10] |
| Absolute Bioavailability (%) | ~15 | [4] |
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Vardenafil | Reference |
| Linearity Range (ng/mL) | 0.2 - 100 | [6] |
| Lower Limit of Quantification (LLOQ, ng/mL) | 0.2 | [6] |
| Intra-day Precision (%RSD) | < 5.4 | [6] |
| Inter-day Precision (%RSD) | < 5.4 | [6] |
| Accuracy (%RE) | within ±12.7 | [6] |
| Recovery (%) | ~95 | [8] |
Conclusion
This compound is a critical tool for the accurate and precise quantification of Vardenafil in drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays effectively mitigates matrix effects and improves the reliability of bioanalytical data. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this compound in their studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vardenafil increases penile rigidity and tumescence in erectile dysfunction patients: a RigiScan and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vardenafil using Vardenafil-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Vardenafil in biological matrices. The use of a stable isotope-labeled internal standard, Vardenafil-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a comprehensive guide for researchers in the field of drug development and analysis.
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Accurate and reliable quantification of Vardenafil in biological samples is crucial for assessing its pharmacokinetic profile and ensuring safety and efficacy in clinical settings. This HPLC-MS/MS method offers high selectivity and sensitivity for the determination of Vardenafil, overcoming the challenges associated with complex biological matrices. The incorporation of this compound as an internal standard (IS) compensates for potential variability during sample preparation and analysis, leading to more reliable quantitative results.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for the extraction of Vardenafil and this compound from plasma samples.[1]
-
Step 1: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Step 2: Add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Step 3: Vortex mix the sample for 30 seconds.
-
Step 4: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Step 5: Vortex mix again for 30 seconds.
-
Step 6: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Step 7: Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The chromatographic separation is performed on a reversed-phase C18 column coupled with a tandem mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Vardenafil | 489.3 | 312.2[3] | 60 | 35 |
| This compound | 494.3 | 312.2 | 60 | 35 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.2 - 100 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1][3] |
| Intra-day Precision (%RSD) | < 5.4%[3] |
| Inter-day Precision (%RSD) | < 5.4%[3] |
| Accuracy (%RE) | Within ±12.7%[3] |
| Mean Recovery | > 90% |
Experimental Workflow
Caption: HPLC-MS/MS workflow for Vardenafil analysis.
Signaling Pathway (Illustrative)
While Vardenafil does not directly engage in a signaling pathway in the classical sense, its mechanism of action can be illustrated. Vardenafil inhibits PDE5, preventing the degradation of cGMP.
Caption: Vardenafil's mechanism of action.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of Vardenafil in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of Vardenafil, facilitating robust and high-quality data generation in preclinical and clinical studies.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Vardenafil-d5 for Enhanced Accuracy in Forensic and Toxicological Screening
Application Note and Protocol
Introduction
Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a widely prescribed medication for erectile dysfunction. Its presence in forensic and toxicological screenings necessitates reliable and accurate analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as Vardenafil-d5, is crucial for minimizing matrix effects and improving the accuracy and precision of quantitative analysis by mass spectrometry. This document provides a detailed application note and protocol for the use of this compound in the forensic and toxicological screening of vardenafil in biological matrices.
The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for the analysis of drugs in complex biological samples.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of vardenafil using LC-MS/MS, which are representative of the performance expected when using this compound as an internal standard.
Table 1: Method Validation Parameters for Vardenafil Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Blood | 0.70 µg/L | [2] |
| Urine | 5 ng/mL | [3] | |
| Postmortem Specimens | 0.19 ng/mL | [4] | |
| Limit of Quantification (LOQ) | Blood | 2.00 µg/L | [2] |
| Urine | 7 ng/mL | [3] | |
| Human Plasma | 0.5 ng/mL | [5] | |
| Linearity Range | Blood | 2.00-200.0 µg/L | [2] |
| Urine | 7–500 ng/mL | [3] | |
| Human Plasma | 0.5–350 ng/mL | [6] | |
| Postmortem Specimens | 0.39 – 200 ng/mL | [4] |
Table 2: Recovery and Precision Data for Vardenafil Analysis
| Parameter | Matrix | Value | Reference |
| Absolute Recovery | Blood | 88.6% to 95.7% | [2] |
| Postmortem Specimens | 94-97% | [4] | |
| Intra-day Precision (%RSD) | Blood | < 7.8% | [2] |
| Inter-day Precision (%RSD) | Blood | < 9.7% | [2] |
| Intra-assay Precision | Rabbit Plasma | 1.17%–9.17% | [1] |
| Inter-assay Precision | Rabbit Plasma | 1.31%–5.86% | [1] |
| Intra-day Accuracy | Blood | -6.1% to 10.8% | [2] |
| Inter-day Accuracy | Blood | -9.3% to 11.6% | [2] |
| Intra-assay Accuracy | Rabbit Plasma | 89.3%–105.3% | [1] |
| Inter-assay Accuracy | Rabbit Plasma | 94%–102% | [1] |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Blood)
This protocol is a simple and rapid method for the extraction of vardenafil from plasma or blood samples.[1]
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 5°C.[1]
-
Collect the supernatant for LC-MS/MS analysis.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fully validated method for the determination of vardenafil in blood using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vardenafil-d5 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated vardenafil (Vardenafil-d5) in drug-drug interaction (DDI) studies. The protocols and data presented are intended to guide researchers in developing robust bioanalytical methods and understanding the clinical implications of vardenafil's metabolic pathways.
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor and CYP3A5 and CYP2C isoforms playing minor roles. This metabolic pathway makes vardenafil susceptible to drug-drug interactions when co-administered with inhibitors or inducers of these enzymes. To accurately quantify vardenafil concentrations in biological matrices during DDI studies, a stable isotope-labeled internal standard, such as this compound, is crucial for reliable and accurate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Vardenafil Metabolism and Drug-Drug Interactions
Vardenafil undergoes N-deethylation to its major active metabolite, M1. The catalytic efficiency for this reaction is significantly higher for CYP3A5 compared to CYP3A4, suggesting that genetic polymorphisms in CYP3A5 may contribute to inter-individual variability in vardenafil disposition.
Strong inhibitors of CYP3A4, such as ketoconazole and ritonavir, can significantly increase the plasma concentrations of vardenafil, leading to a potential increase in adverse effects. Conversely, inducers of CYP3A4 can decrease vardenafil's plasma concentrations, potentially reducing its efficacy. Understanding these interactions is critical for dose adjustments and ensuring patient safety.
Signaling Pathway of Vardenafil Metabolism
Quantitative Analysis of Vardenafil using LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It compensates for variations in sample preparation and matrix effects, ensuring high precision and accuracy.
Experimental Protocol: Quantification of Vardenafil in Human Plasma
This protocol is adapted from validated LC-MS/MS methods for vardenafil quantification.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for another 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a 2-5 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate vardenafil from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Total Run Time: Approximately 6 minutes.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vardenafil: m/z 489.3 → 151.0
-
This compound (Theoretical): m/z 494.3 → 151.0 (assuming deuteration on the ethylpiperazine moiety)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Experimental Workflow Diagram
Quantitative Data from Drug-Drug Interaction Studies
The following tables summarize pharmacokinetic data from studies investigating the interaction of vardenafil with potent CYP3A4 inhibitors.
Table 1: Pharmacokinetic Parameters of Vardenafil (10 mg) with and without a Potent CYP3A4 Inhibitor (Ritonavir)
| Parameter | Vardenafil Alone | Vardenafil + Ritonavir (600 mg BID) | % Change |
| Cmax (ng/mL) | 21.3 | 298 | ↑ 1300% |
| AUC (ng·h/mL) | 84.6 | 4140 | ↑ 4800% |
| t½ (hours) | 4.2 | 26 | ↑ 520% |
| CL/F (L/h) | 118 | 2.4 | ↓ 98% |
Data compiled from literature describing typical effects of potent CYP3A4 inhibitors on vardenafil pharmacokinetics.
Table 2: Pharmacokinetic Parameters of Vardenafil (5 mg) with and without a Moderate CYP3A4 Inhibitor (Erythromycin)
| Parameter | Vardenafil Alone | Vardenafil + Erythromycin (500 mg TID) | % Change |
| Cmax (ng/mL) | 15.8 | 63.2 | ↑ 300% |
| AUC (ng·h/mL) | 59.2 | 236.8 | ↑ 300% |
| t½ (hours) | 4.0 | 5.5 | ↑ 38% |
| CL/F (L/h) | 84.5 | 21.1 | ↓ 75% |
Data compiled from literature describing typical effects of moderate CYP3A4 inhibitors on vardenafil pharmacokinetics.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for quantifying vardenafil in biological matrices. This is particularly critical in DDI studies where accurate pharmacokinetic data is essential for assessing the impact of co-administered drugs on vardenafil's metabolism. The significant alteration in vardenafil's pharmacokinetic profile in the presence of CYP3A4 inhibitors highlights the importance of these studies for clinical dose recommendations and patient safety. The provided protocols and data serve as a valuable resource for researchers involved in the development and evaluation of drugs that may interact with vardenafil.
Troubleshooting & Optimization
Technical Support Center: Vardenafil Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vardenafil-d5 as an internal standard to overcome matrix effects in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Vardenafil?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as Vardenafil, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can result in inaccurate and imprecise quantification.[1] When analyzing biological samples, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of Vardenafil in the mass spectrometer's ion source, leading to unreliable results.
Q2: Why is a deuterated internal standard like this compound recommended for Vardenafil analysis?
A: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. This is because it is chemically identical to the analyte (Vardenafil) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. As a result, this compound co-elutes with Vardenafil and experiences the same matrix effects.[2] By measuring the ratio of the Vardenafil peak area to the this compound peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]
Q3: Can I use other internal standards, like Sildenafil or Tadalafil, for Vardenafil analysis?
A: While structurally similar compounds like Sildenafil or Tadalafil have been used as internal standards in some Vardenafil assays, they are not ideal.[3][4] This is because their chromatographic retention times and ionization efficiencies may differ slightly from Vardenafil, meaning they may not experience the exact same matrix effects. This can lead to incomplete compensation for signal suppression or enhancement and potentially compromise the accuracy of the results. A stable isotope-labeled internal standard like this compound is the preferred choice for the most reliable quantification.
Q4: How can I assess the presence and extent of matrix effects in my Vardenafil assay?
A: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) with the peak area of the analyte in a neat solution at the same concentration.[5] A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, and if the MF is close to 1, the matrix effect is considered negligible. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of Vardenafil quantification | Significant and variable matrix effects between samples. | 1. Incorporate this compound: If not already in use, add this compound as an internal standard to your analytical method. Ensure it is added at a consistent concentration to all samples and standards early in the sample preparation process. 2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6] 3. Chromatographic Separation: Adjust the HPLC/UHPLC gradient to better separate Vardenafil from co-eluting matrix components. |
| Low Vardenafil signal intensity (Ion Suppression) | Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the ionization of Vardenafil. | 1. Check for Co-elution: Analyze a blank matrix sample to identify interfering peaks at the retention time of Vardenafil. 2. Modify Chromatography: Alter the mobile phase composition or gradient profile to shift the retention time of Vardenafil away from the interfering peaks. 3. Improve Sample Clean-up: Use a sample preparation technique specifically designed to remove the suspected class of interfering compounds (e.g., a phospholipid removal plate). |
| Inconsistent this compound signal | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. | 1. Verify Pipetting Accuracy: Ensure the micropipettes used for adding the internal standard are properly calibrated. 2. Check Storage Conditions: Confirm that the this compound stock and working solutions are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. |
| Vardenafil and this compound peaks are not perfectly co-eluting | Isotopic effects can sometimes lead to slight chromatographic separation of the analyte and its deuterated internal standard. | 1. Evaluate the Impact: If the separation is minor and consistent across all samples, it may not significantly affect quantification. 2. Adjust Chromatography: A slight modification of the mobile phase or temperature may help to improve co-elution. However, perfect co-elution is critical for accurate correction of matrix effects that are highly localized in the chromatogram.[7] |
Data Presentation
The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects and ensuring accurate quantification. The following tables illustrate the impact of matrix effects and the recovery of Vardenafil in different biological matrices when an appropriate internal standard is used.
Table 1: Matrix Effect and Recovery of Vardenafil in Rabbit Plasma Using Tadalafil as an Internal Standard [4]
| Analyte | Quality Control Level | Mean Recovery (%) | RSD (%) |
| Vardenafil | Low (1.5 ng/mL) | 99.81 | 2.14 |
| Medium (25 ng/mL) | 103.84 | ||
| High (45 ng/mL) | 100.39 | ||
| Tadalafil (IS) | - | 70.0 | 5.25 |
In this study, the authors concluded that no significant matrix effect was observed with a relative standard deviation (RSD) of less than 15%.[4]
Table 2: Hypothetical Data Illustrating the Correction of Matrix Effects using this compound
| Sample Type | Vardenafil Peak Area (without IS) | This compound Peak Area | Peak Area Ratio (Vardenafil/Vardenafil-d5) | Calculated Concentration |
| Standard in Solvent | 100,000 | 100,000 | 1.0 | 10 ng/mL |
| Spiked Plasma (with Ion Suppression) | 50,000 | 50,000 | 1.0 | 10 ng/mL |
| Spiked Plasma (with Ion Enhancement) | 150,000 | 150,000 | 1.0 | 10 ng/mL |
This table demonstrates that even with significant variations in the absolute peak areas of Vardenafil due to matrix effects, the ratio to its deuterated internal standard remains constant, allowing for accurate concentration determination.
Experimental Protocols
Detailed Methodology for Vardenafil Quantification in Human Plasma
This protocol is a synthesized example based on common practices in published literature.[3][4][8]
1. Preparation of Stock and Working Solutions:
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Vardenafil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Serially dilute the Vardenafil stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in a 50:50 mixture of methanol and water.
2. Sample Preparation (Protein Precipitation): [4]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for another 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Vardenafil, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Visualizations
Caption: Correction of matrix effects using a deuterated internal standard.
References
- 1. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC gradient for separation of Vardenafil and Vardenafil-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Vardenafil and its deuterated internal standard, Vardenafil-d5.
Troubleshooting Guide
Issue: Co-elution or Poor Resolution of Vardenafil and this compound
This is a common challenge due to the minor structural difference between the analyte and its deuterated internal standard. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] The following steps provide a systematic approach to improve separation.
| Step | Action | Rationale |
| 1 | Assess Peak Shape | Check for fronting, tailing, or split peaks in the Vardenafil and this compound chromatograms. Poor peak shape can contribute to apparent co-elution. |
| 2 | Decrease Gradient Slope | A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[3] |
| 3 | Modify Mobile Phase Composition | Systematically alter the ratio of the aqueous and organic mobile phases. Decreasing the organic solvent percentage at the start of the gradient can improve retention and resolution.[1] |
| 4 | Change Organic Modifier | If using methanol, consider switching to acetonitrile, or vice versa. Different organic solvents can alter the selectivity of the separation. |
| 5 | Adjust Mobile Phase pH | For ionizable compounds like Vardenafil, small changes in the mobile phase pH can significantly impact retention and selectivity. Ensure the chosen pH is within the stable range for the column. |
| 6 | Lower the Flow Rate | Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. |
| 7 | Evaluate Column Chemistry | If the above steps do not provide adequate separation, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency. |
Troubleshooting Workflow for Co-elution
Caption: Troubleshooting workflow for resolving co-elution of Vardenafil and this compound.
Frequently Asked Questions (FAQs)
Q1: Why do Vardenafil and this compound co-elute?
A1: Vardenafil and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. The deuterium atoms in this compound can lead to very subtle differences in physicochemical properties, resulting in nearly identical retention times on a reversed-phase LC column. Often, the deuterated compound will elute slightly before the non-deuterated one.[1][2]
Q2: What is a good starting point for an LC gradient to separate Vardenafil and this compound?
A2: Based on published methods for Vardenafil, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a formic acid or ammonium formate buffer and an organic component of acetonitrile or methanol. A shallow gradient with a slow increase in the organic phase is recommended to maximize the potential for separation.
Q3: How does the choice of organic solvent affect the separation?
A3: The choice of organic solvent (e.g., acetonitrile vs. methanol) influences the selectivity of the separation. Acetonitrile and methanol have different polarities and interact differently with both the analyte and the stationary phase. Experimenting with both can reveal which provides better resolution for this specific pair of compounds.
Q4: Can I use an isocratic method for this separation?
A4: While an isocratic method might be possible, a gradient elution is generally preferred for this type of separation. A gradient allows for better peak shaping and can help to resolve closely eluting compounds more effectively than an isocratic method, especially in complex matrices.[3][4]
Q5: My peaks are broad. How will this affect the separation?
A5: Broad peaks will significantly hinder the ability to resolve two closely eluting compounds. Troubleshooting for broad peaks should be done prior to fine-tuning the gradient for selectivity. Common causes of broad peaks include column degradation, extra-column volume, and improper mobile phase composition.
Experimental Protocols
Optimized LC Method for Vardenafil and this compound Separation
This protocol provides a starting point for method development. Further optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 60 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Note: This is a suggested starting gradient. To improve separation between Vardenafil and this compound, consider lengthening the gradient from 1.0 to 5.0 minutes to decrease the slope (%B/min).
Sample Preparation
A simple protein precipitation method is often sufficient for plasma samples.[5]
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Inject the supernatant directly into the LC-MS/MS system.
Data Presentation
Example Retention Time Data from a Sub-Optimally Separated Run
| Compound | Expected Retention Time (min) | Observed Peak Width (sec) |
| This compound | 1.54 | 3.2 |
| Vardenafil | 1.56 | 3.3 |
Target for Optimized Separation
The goal is to achieve baseline or near-baseline separation between the two peaks. This can be quantified by the resolution (Rs), with a target of Rs ≥ 1.5.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of Vardenafil-d5 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Vardenafil-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?
Poor peak shape for this compound, a basic compound, in reversed-phase chromatography often manifests as peak tailing or fronting. The most common causes include:
-
Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the silica-based stationary phase. This is a very common cause of peak tailing for basic compounds.
-
Column Overload: Injecting too high a concentration or volume of the analyte can lead to peak distortion, typically fronting.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Vardenafil, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[2][4]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly for early eluting peaks.[1][4]
-
Column Degradation: Loss of stationary phase or creation of voids in the column packing can lead to peak fronting, tailing, or splitting.[1][5][6]
Q2: My this compound peak is tailing. What is the likely cause and how can I fix it?
Peak tailing for this compound is most often due to interactions with active sites (silanols) on the stationary phase. Here’s how to address it:
-
Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, using a buffered mobile phase with a low pH (e.g., pH 2-3 with formic acid or ammonium formate) will ensure the silanol groups are not ionized and the basic this compound is fully protonated, which can improve peak shape.
-
Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., a hybrid silica or polymer-based column) that has fewer exposed silanol groups.
-
Check for Column Overload: While less common for tailing with basic compounds, mass overload can still be a factor. Try reducing the sample concentration.[2]
Q3: I am observing peak fronting for this compound. What should I investigate?
Peak fronting is often a result of column overload or issues with the sample solvent.[1][2]
-
Reduce Sample Concentration/Volume: This is the first and easiest step. Dilute your sample or inject a smaller volume to see if the peak shape improves.[1][5]
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[4] For reversed-phase, this often means dissolving the sample in the initial mobile phase itself.
-
Column Collapse: In more extreme cases, peak fronting can indicate a physical collapse of the column packing material.[5][6] This is more likely if you have been operating the column at high pressures or outside its recommended pH range.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow to identify the root cause of your this compound peak shape issue.
References
Addressing ion suppression of Vardenafil-d5 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the quantitative analysis of Vardenafil, with a specific focus on ion suppression of the Vardenafil-d5 internal standard signal.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is a reduction in the ionization efficiency of the analyte of interest (in this case, this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4][5] Even though this compound is a stable isotope-labeled internal standard used to compensate for such effects, it can also experience ion suppression, potentially leading to erroneous results.[6]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A: Ion suppression is often caused by endogenous components from biological matrices like proteins, lipids, and salts, or exogenous substances introduced during sample preparation.[4][7] Highly concentrated and basic compounds are often prime candidates for causing ion suppression.[4] In electrospray ionization (ESI), competition for charge and surface access on the ESI droplets between the analyte and matrix components is a major mechanism of ion suppression.[2][4]
Q3: How can I determine if my this compound signal is being suppressed?
A: A common method to assess ion suppression is the post-column infusion experiment.[2] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant this compound signal indicates the retention time at which matrix components are eluting and causing suppression.[3]
Q4: Can the choice of ionization technique affect ion suppression?
A: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][4] If your method allows, switching to APCI could potentially reduce the impact of ion suppression.[4]
Troubleshooting Guide: Addressing this compound Ion Suppression
If you are experiencing a weak or inconsistent this compound signal, follow this troubleshooting guide to identify and mitigate potential ion suppression.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression. Consider the following improvements to your sample preparation protocol.
Troubleshooting Workflow for Sample Preparation
Caption: Workflow to improve sample preparation for reducing ion suppression.
Experimental Protocols:
-
Protein Precipitation (PPT): While simple, PPT is the least effective at removing interfering matrix components.[4]
-
Protocol: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for injection.[8]
-
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol: To 0.2 mL of alkalinized plasma, add a suitable extraction solvent (e.g., hexane:dichloromethane). Vortex to mix and then centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase.[9]
-
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components.
-
Protocol: Condition an appropriate SPE cartridge (e.g., a polymeric sorbent like Agilent Bond Elut Plexa) with methanol and water.[10] Load the pre-treated sample. Wash the cartridge to remove interferences (e.g., with 5% methanol). Elute Vardenafil and this compound with a stronger solvent (e.g., 50:50 acetonitrile:methanol).[10]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Overall Recommendation |
| Protein Precipitation | High | Good | Quick screening, but prone to matrix effects.[4] |
| Liquid-Liquid Extraction | Moderate | Variable | Better than PPT for cleaner extracts.[5] |
| Solid-Phase Extraction | Low | Good to Excellent | Recommended for minimizing ion suppression.[10] |
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, chromatographic adjustments can separate this compound from the interfering matrix components.
Logical Relationship for Chromatographic Optimization
References
- 1. eijppr.com [eijppr.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Improving recovery of Vardenafil-d5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Vardenafil-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during sample extraction?
Low recovery of this compound can be attributed to several factors throughout the extraction process. These include:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a crucial role in the ionization state of this compound, affecting its solubility and interaction with the extraction media.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. For instance, acetonitrile has been reported to yield better recovery for Vardenafil compared to methanol, which can cause higher background noise.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis.[2][3][4]
-
Improper Solid Phase Extraction (SPE) Method: Issues with the SPE method, such as incorrect phase choice, strong sample solvent, incorrect pH, or overloading the sorbent, can lead to poor recovery.[5]
-
Analyte Loss During Evaporation/Reconstitution: The evaporation step to concentrate the sample and the subsequent reconstitution can lead to a loss of the analyte if not optimized.
Q2: Which extraction methods are recommended for this compound?
Several extraction methods can be successfully employed for this compound. The choice often depends on the sample matrix, required cleanliness of the extract, and available equipment. Common methods include:
-
Solid Phase Extraction (SPE): Polymer-based SPE is an effective method for isolating Vardenafil from plasma.[6] It can produce a concentrated, low-volume eluent suitable for direct injection into an LC-MS/MS system.[6]
-
Liquid-Liquid Extraction (LLE): LLE is a viable option. For instance, a dispersive liquid-liquid microextraction (DLLME) method has been developed for the determination of Vardenafil in human plasma with high recovery rates.[7]
-
Protein Precipitation (PP): This is a simple and fast method for removing proteins from biological samples. Acetonitrile is often an effective precipitating agent.[8]
Q3: How does the choice of solvent impact this compound recovery?
The choice of solvent is critical for efficient extraction. Acetonitrile has been shown to provide good recovery for Vardenafil.[1] It is also noted that Vardenafil has poor solubility in methanol, making acetonitrile a better choice.[1] The mobile phase composition in liquid chromatography is also important, with acidic conditions often improving sensitivity.[1] A mixture of acetonitrile and water with 0.1% formic acid is a commonly used mobile phase.[1][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample extraction of this compound.
Low Recovery in Solid Phase Extraction (SPE)
Problem: My recovery of this compound is lower than expected after using an SPE method.
Troubleshooting Steps:
-
Identify Where the Analyte is Lost: Collect and analyze fractions from each step of the SPE process (load, wash, and elution) to determine where this compound is being lost.[5]
-
Analyte in the Load/Flow-through: This suggests that this compound is not being retained by the sorbent.
-
Incorrect Phase Choice: Ensure the sorbent chemistry is appropriate for this compound. A polymer-based sorbent is often a good choice.[6]
-
Incorrect pH: The sample pH may not be optimal for retention. Adjust the pH to ensure this compound is in the correct ionization state for interaction with the sorbent.
-
Sample Solvent is too Strong: A high percentage of organic solvent in the sample may prevent retention. Dilute the sample with a weaker solvent.
-
Sorbent Overload: Too much analyte or matrix components have been loaded onto the cartridge. Use a larger sorbent mass.[5]
-
-
Analyte in the Wash Fraction: This indicates that the wash solvent is too strong and is prematurely eluting the this compound.
-
Decrease the Strength of the Wash Solvent: Reduce the percentage of organic solvent in the wash solution.
-
Maintain Correct pH: Ensure the pH of the wash solution is appropriate to keep the analyte retained on the sorbent.[5]
-
-
Analyte Not Found in Any Fraction (Retained on Sorbent): This suggests that the elution solvent is not strong enough to remove this compound from the sorbent.
-
Increase the Strength of the Elution Solvent: Increase the percentage of organic solvent or change to a stronger solvent in the elution step.[5]
-
-
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: I am experiencing low recovery with my LLE protocol for this compound.
Troubleshooting Steps:
-
Optimize pH: The pH of the aqueous phase is critical for ensuring this compound partitions into the organic phase. Adjust the pH to suppress the ionization of this compound.
-
Select an Appropriate Extraction Solvent: The choice of organic solvent will significantly impact partitioning. A solvent that is immiscible with the aqueous phase and in which this compound has high solubility should be chosen.
-
Ensure Sufficient Mixing: Vortex or shake the sample vigorously to ensure adequate contact between the aqueous and organic phases, allowing for efficient partitioning.
-
Check for Emulsion Formation: Emulsions can trap the analyte and lead to poor recovery. If an emulsion forms, try adding salt or centrifuging at a higher speed to break it.
General Issues
Problem: I am observing inconsistent recovery and suspect matrix effects.
Troubleshooting Steps:
-
Improve Sample Clean-up: A more rigorous sample clean-up procedure, such as a more selective SPE method, can help to remove interfering matrix components.[3]
-
Optimize Chromatographic Separation: Modifying the HPLC/UHPLC method to better separate this compound from co-eluting matrix components can reduce ion suppression or enhancement.[3]
-
Use an Isotope-Labeled Internal Standard: Since you are already using this compound, which is an isotope-labeled internal standard for Vardenafil, it should help to compensate for matrix effects. Ensure it is added to the samples before any extraction steps.[4]
-
Evaluate Different Ionization Sources: If using LC-MS, consider that electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4]
Quantitative Data Summary
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Acetonitrile Extraction (without evaporation) | Vardenafil | Premix Coffee | 93 - 102 | [1] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Vardenafil | Human Plasma | 100.4 - 103.9 | [7] |
| Mobile Phase as Extraction Mixture | Vardenafil | Honey-mixed Herbal Sachets | 93.0 - 103.3 | [9] |
| Micropipette tip-based SPE | Dextromethorphan | Human Plasma | 87.4 | [10] |
| In-syringe d-SPE | Colchicine | Plasma and Urine | 79 - 94 | [10] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Plasma
This protocol is a general guideline based on polymer-based SPE methods.[6]
-
Pre-treatment:
-
To 200 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 1 minute.
-
-
Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 30% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable organic solvent, such as acetonitrile or methanol, possibly containing a small amount of acid or base to facilitate elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Plasma
This protocol is adapted from a method for Vardenafil.[7]
-
Sample Preparation:
-
To 960 µL of plasma sample, add the this compound internal standard.
-
Add 300 mg of NaCl.
-
-
Extraction:
-
Rapidly inject a mixture of 20 µL of a dispersive solvent (e.g., methanol) and 20 µL of an extraction solvent (e.g., an ionic liquid like 1-octyl-3-methylimidazolium hexafluorophosphate) into the sample.
-
Vortex to form a cloudy solution.
-
Centrifuge to separate the phases.
-
-
Back-Extraction:
-
Transfer the sedimented phase (extraction solvent enriched with the analyte) to a clean tube.
-
Add 10% acetic acid aqueous solution and vortex to back-extract the this compound into the aqueous phase.
-
Centrifuge and collect the aqueous phase for analysis.
-
Visualizations
Caption: General workflow for Solid Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for low recovery in Solid Phase Extraction (SPE).
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vardenafil-d5 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Vardenafil-d5 when used as an internal standard in the bioanalysis of processed samples. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) response is showing high variability between samples. What could be the cause?
A1: High variability in the this compound response can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Inconsistent Sample Processing: Variations in extraction efficiency, evaporation steps, or reconstitution volume can lead to inconsistent IS concentrations.
-
Matrix Effects: Endogenous components in the biological matrix can cause ion suppression or enhancement, affecting the this compound signal differently across samples.
-
Instability of this compound: The deuterated internal standard itself may be degrading or undergoing deuterium-hydrogen exchange during sample processing or storage.
Q2: I am observing a gradual decrease in the this compound signal throughout my analytical run. What should I investigate?
A2: A consistent downward trend in the IS signal often points to instability in the autosampler. Vardenafil is susceptible to degradation under certain conditions. Consider the following:
-
Autosampler Temperature: Ensure the autosampler is maintained at a low temperature (e.g., 4-10°C) to minimize degradation over the course of the run.
-
pH of the Reconstituted Sample: Vardenafil is known to be unstable under acidic and basic conditions. The pH of your final sample extract could be contributing to its degradation. Neutralizing the sample post-extraction may improve stability.
-
Exposure to Light: While less common for processed samples in an autosampler, prolonged exposure to light can degrade Vardenafil.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: Yes, deuterium-hydrogen (D-H) exchange is a potential issue for all deuterated internal standards, including this compound. This is more likely to occur under acidic or basic conditions. The loss of deuterium atoms will lead to a decrease in the this compound signal and a potential increase in the signal of the unlabeled Vardenafil, compromising the accuracy of your results. It is crucial to select a deuterated standard where the deuterium atoms are placed on stable positions of the molecule, such as aromatic or aliphatic carbons, to minimize the risk of exchange.
Q4: What are the optimal storage conditions for processed samples containing this compound?
A4: To ensure the stability of this compound in processed samples, it is recommended to:
-
Store extracts at low temperatures, preferably -20°C or -80°C, for long-term storage.
-
For short-term storage (e.g., in an autosampler), maintain a temperature of 4-10°C.
-
Ensure the final extract is at a neutral pH to prevent acid or base-catalyzed degradation and D-H exchange.
-
Minimize freeze-thaw cycles, as this can impact the stability of the analyte and internal standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in processed samples.
Problem: Inaccurate or Imprecise Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Assess pH: Measure the pH of your processed sample. If it is acidic or basic, adjust the protocol to neutralize the final extract. 2. Evaluate Temperature Effects: Conduct short-term stability tests of processed samples at room temperature and in the autosampler to determine if degradation is occurring. 3. Review Extraction Procedure: Harsh extraction conditions (e.g., strong acids or bases, high temperatures) can degrade this compound. Consider milder extraction methods. |
| Deuterium-Hydrogen Exchange | 1. Check Solvent pH: Avoid using strongly acidic or basic solvents in your final sample reconstitution. 2. LC-MS/MS Analysis: Monitor the mass transition for unlabeled Vardenafil in your this compound stock solution and processed samples to check for any signs of D-H exchange. 3. Consult Supplier: Confirm the location of the deuterium labels on the this compound molecule with the supplier to ensure they are on stable positions. |
| Matrix Effects | 1. Dilution: Analyze a subset of samples with a 1:10 dilution to see if the IS response becomes more consistent. 2. Optimize Chromatography: Improve chromatographic separation to move this compound away from co-eluting matrix components. 3. Alternative Extraction: Employ a different sample clean-up technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. |
Data on Vardenafil Stability
The following tables summarize stability data for Vardenafil from various studies. While this data is for the unlabeled compound, it provides a strong indication of the stability profile for this compound.
Table 1: Short-Term Stability of Vardenafil in Human Plasma
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 8 hours | >95% |
| Autosampler (10°C) | 24 hours | >90% |
Table 2: Freeze-Thaw Stability of Vardenafil in Human Plasma
| Number of Cycles | Stability (% of Initial Concentration) |
| 3 | >92% |
Table 3: Long-Term Stability of Vardenafil in Human Plasma
| Storage Temperature | Duration | Stability (% of Initial Concentration) |
| -20°C | 2 months | >90% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analytical Method
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: m/z 494.3 → 151.2 (example transition, confirm with your specific IS).
-
Visualizations
Caption: Vardenafil's mechanism of action via PDE5 inhibition.
Caption: Troubleshooting workflow for this compound instability.
Technical Support Center: Vardenafil-d5 Analytical Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with Vardenafil-d5. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of Vardenafil, meaning that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (Vardenafil), but a different mass. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing a more accurate quantification.[2]
Q2: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
A2: Non-linearity in calibration curves is a frequent issue in LC-MS/MS and can stem from several factors, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or internal standard, leading to a disproportionate response at different concentrations.[2][3][4]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.
-
Ionization Suppression/Enhancement: Similar to matrix effects, high concentrations of the analyte itself can lead to self-suppression in the ion source.
-
Internal Standard Issues: Problems with the internal standard, such as instability, incorrect concentration, or isotopic interference, can lead to a non-linear response ratio.
-
Inappropriate Calibration Range: The selected concentration range for the calibration standards may extend beyond the linear dynamic range of the instrument for that specific analyte.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or significant analyte carryover can all contribute to non-linearity.
Q3: My calibration curve for Vardenafil with this compound as an internal standard is non-linear at the high end. What should I do?
A3: Non-linearity at the upper end of the calibration curve often points towards detector saturation or significant ion suppression. Here are some steps to troubleshoot this:
-
Dilute High-Concentration Samples: If the non-linearity is only observed at the highest calibration points, try diluting these samples to fall within the linear range of the assay.
-
Optimize MS Detector Settings: If possible, adjust the detector gain or use a less abundant precursor-to-product ion transition for quantification to reduce signal intensity and avoid saturation.
-
Evaluate Internal Standard Concentration: An excessively high concentration of the internal standard can sometimes lead to ion suppression. Consider reducing the concentration of this compound.
-
Narrow the Calibration Range: If the issue persists, it may be necessary to narrow the calibration curve range to the portion that consistently demonstrates linearity.
Q4: I'm observing poor linearity at the lower end of my calibration curve. What are the likely causes?
A4: Poor linearity at low concentrations can be caused by:
-
Background Noise and Interferences: High background noise or interfering peaks near the retention time of your analyte can disproportionately affect the signal at low concentrations.
-
Adsorption: The analyte may adsorb to surfaces in the LC system (e.g., injector, tubing, column), leading to a non-proportional response at very low concentrations.
-
Inaccurate Pipetting: Errors in preparing low-concentration standards can have a more significant relative impact than at higher concentrations.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, significant and variable matrix effects at low concentrations can impact linearity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving calibration curve linearity problems with this compound.
Problem: Non-Linear Calibration Curve (General)
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove more interfering matrix components.[3] 2. Optimize Chromatography: Adjust the mobile phase gradient and/or use a different analytical column to better separate Vardenafil from co-eluting matrix components. 3. Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components. |
| Detector Saturation | 1. Reduce Analyte Concentration: Dilute the higher concentration standards and samples. 2. Optimize MS Parameters: Lower the detector gain or select a less intense product ion for quantification. |
| Ionization Issues | 1. Check Ion Source Cleanliness: A contaminated ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's instructions. 2. Optimize Ion Source Parameters: Re-optimize spray voltage, gas flows, and temperature for Vardenafil. |
| Internal Standard (this compound) Problems | 1. Verify IS Concentration and Purity: Ensure the stock solution of this compound is at the correct concentration and has not degraded. 2. Check for Isotopic Contribution: At high Vardenafil concentrations, there might be a minor contribution to the this compound signal. This is generally minimal with a d5-labeled standard but should be considered. |
| Inappropriate Regression Model | 1. Use Weighted Regression: For heteroscedastic data (where the variance of the error is not constant), a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit. 2. Consider a Quadratic Fit: If the non-linearity is consistent and reproducible, a quadratic regression model might be appropriate, but this should be justified and validated. |
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound calibration curve linearity issues.
Quantitative Data Summary
The following tables summarize typical parameters for Vardenafil quantification from published literature. These can serve as a reference for expected performance.
Table 1: Vardenafil Linearity and Sensitivity in Biological Matrices
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Reference |
| Rabbit Plasma | 0.5 - 60 | ≥ 0.99 | 0.5 | Tadalafil | [5] |
| Human Plasma | 0.2 - 100 | ≥ 0.995 | 0.2 | Alprazolam | [6][7] |
| Rat Urine | 7 - 500 | Not specified | 7 | Sildenafil | [8] |
Table 2: Vardenafil Recovery and Stability
| Parameter | Matrix | Result | Reference |
| Mean Recovery | Rabbit Plasma | 101.4% | [5] |
| Short-term Stability (8h at RT) | Rabbit Plasma | Stable | [5] |
| Autosampler Stability (24h at 10°C) | Rabbit Plasma | Stable | [5] |
| Freeze-Thaw Stability (3 cycles) | Rabbit Plasma | Stable | [5] |
| Long-term Stability (2 months at -20°C) | Rabbit Plasma | Stable | [5] |
| Solution Stability (48h in Acetonitrile) | - | Stable | [9] |
Experimental Protocols
This section provides a general experimental protocol for the analysis of Vardenafil using this compound as an internal standard. This should be optimized for your specific instrumentation and matrix.
Preparation of Stock and Working Solutions
-
Vardenafil and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vardenafil and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Vardenafil Working Solutions: Prepare a series of working solutions by serially diluting the Vardenafil stock solution with a 50:50 mixture of methanol and water.
-
This compound Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix (e.g., plasma) with the Vardenafil working solutions to achieve the desired calibration curve concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Vardenafil from matrix interferences (e.g., start with 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: m/z 494.3 → 151.2 (or another suitable product ion)
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Vardenafil quantification using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. validated-lc-ms-ms-assay-for-the-quantitative-determination-of-vardenafil-in-human-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 7. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
Resolving chromatographic co-elution with Vardenafil-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vardenafil and its deuterated internal standard, Vardenafil-d5. The focus is on resolving chromatographic co-elution issues to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our analysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to Vardenafil.[1] It is added to samples at a known concentration before sample preparation to compensate for variability during extraction, chromatography, and ionization in the mass spectrometer.[2][3] Because it behaves almost identically to Vardenafil, it helps to improve the accuracy and precision of quantification.
Q2: We are observing a slight retention time shift between Vardenafil and this compound. Is this a problem?
A2: It is a known phenomenon for deuterated standards to have slightly different retention times compared to their non-labeled counterparts. This is due to the slight difference in molecular weight. A small, consistent shift is generally not a problem as long as the peaks are clearly resolved from other interferences and the integration of both peaks is accurate. However, if the shift is inconsistent or leads to co-elution with other components, chromatographic adjustments may be necessary.
Q3: What are the most likely compounds to co-elute with Vardenafil?
A3: The most common potential co-eluting compound is its major metabolite, N-desethylvardenafil.[4][5] This metabolite is structurally very similar to Vardenafil and may have a close retention time depending on the chromatographic conditions.[4] Other potential interferences could be isobaric compounds present in the sample matrix.
Q4: How can we confirm if a peak is due to co-elution?
A4: If you suspect co-elution, you can use a diode array detector (DAD) to check for peak purity across the entire peak. If the UV spectra are not consistent, it indicates the presence of more than one compound. With a mass spectrometer, you can examine the mass spectra across the peak; a change in the spectra would also suggest co-elution.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues in the analysis of Vardenafil.
Issue 1: Poor resolution between Vardenafil and N-desethylvardenafil
Symptoms:
-
Broad or shouldered peak for Vardenafil.
-
Inaccurate quantification of Vardenafil.
-
Mass spectra across the peak show ions corresponding to both Vardenafil and N-desethylvardenafil.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient elution profile can improve the separation of compounds with similar retention times. A shallower gradient can increase the resolution between closely eluting peaks.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the analytes and improve separation.[6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide different selectivity.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can also affect selectivity and peak shape.
Issue 2: Inconsistent retention times for Vardenafil and this compound
Symptoms:
-
Variable retention time shifts between the analyte and the internal standard from run to run.
-
Poor precision in the calculated concentration.
Troubleshooting Steps:
-
Check for System Stability: Ensure the HPLC/UPLC system is properly equilibrated. Pressure fluctuations or temperature variations can lead to inconsistent retention times.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time shifts. Ensure accurate and consistent preparation of all mobile phases.
-
Column Health: A deteriorating column can lead to poor peak shapes and shifting retention times. Flush the column or replace it if necessary.
-
Sample Matrix Effects: The sample matrix can sometimes influence retention times. Ensure that the sample preparation method is robust and effectively removes interfering substances.
Quantitative Data Summary
The following tables summarize key quantitative data for a typical LC-MS/MS method for the analysis of Vardenafil and its metabolite, N-desethylvardenafil.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vardenafil | 489.1 | 151.2 |
| N-desethylvardenafil | 460.9 | 151.2 |
| This compound | 494.1 (example) | 151.2 (example) |
Note: The exact m/z values for this compound will depend on the number and position of the deuterium atoms.
Table 2: Chromatographic and Method Performance Parameters
| Parameter | Vardenafil | N-desethylvardenafil |
| Retention Time (typical) | Varies by method | Varies by method |
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Precision (%CV) | < 13.6% | < 13.6% |
| Accuracy | > 93.1% | > 93.1% |
Data adapted from a published LC-MS/MS method.[4]
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
To 0.25 mL of human plasma in a centrifuge tube, add a working solution of this compound (internal standard).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Method for Vardenafil and N-desethylvardenafil
-
Column: C18 column (e.g., 50 mm x 2.0 mm, 3 µm)[4]
-
Mobile Phase A: 10 mM ammonium acetate (pH 5.0)[4]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[4]
-
Elution: Isocratic or gradient elution can be used. For an isocratic method, a mobile phase of 10:90 (v/v) Mobile Phase A:Mobile Phase B can be effective.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
Visualizations
Caption: Troubleshooting workflow for resolving chromatographic co-elution.
Caption: Metabolic pathway of Vardenafil to N-desethylvardenafil.
References
- 1. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
Validation & Comparative
Method Validation for Vardenafil Analysis Using Vardenafil-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation parameters for the quantitative analysis of Vardenafil in biological matrices, specifically utilizing Vardenafil-d5 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced accuracy and precision.
Comparative Performance Data
The following table summarizes the typical validation parameters for the analysis of Vardenafil in human plasma using LC-MS/MS with an internal standard. These values are representative of what can be expected when using this compound as the internal standard.
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.2 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995[1] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[1] |
| Intra-day Precision (%RSD) | < 5.4%[1] |
| Inter-day Precision (%RSD) | < 5.4%[1] |
| Intra-day Accuracy (%RE) | Within ±12.7%[1] |
| Inter-day Accuracy (%RE) | Within ±12.7%[1] |
| Recovery | > 90% |
| Matrix Effect | Minimal to no significant effect |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under typical storage and handling conditions |
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the analysis of Vardenafil using this compound is outlined below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Vardenafil, followed by a column wash and re-equilibration.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vardenafil: The precursor ion is [M+H]+ at m/z 489.[2] Common product ions for quantification and qualification are m/z 151 and m/z 312, respectively.[2]
-
This compound: The precursor ion is [M+H]+ at m/z 494. A suitable product ion for quantification would be m/z 151, assuming the deuterium labeling is on a part of the molecule that is not lost during fragmentation.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve the best sensitivity and signal-to-noise ratio.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioanalytical method validation of Vardenafil using this compound.
Caption: Workflow for Vardenafil analysis method validation.
Signaling Pathway (Mechanism of Action)
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Vardenafil as a PDE5 inhibitor.
References
Vardenafil-d5 Versus Other Internal Standards for Vardenafil Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of vodenafil. This guide provides a comprehensive comparison of Vardenafil-d5, a deuterated analog, with other commonly used internal standards such as sildenafil, tadalafil, and alprazolam. The comparison is supported by experimental data from various studies, detailed methodologies, and visual representations of key processes.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are theoretically the gold standard as they exhibit nearly identical physicochemical properties to the analyte, Vardenafil. This co-elution and similar ionization response help to accurately compensate for matrix effects and variations in sample processing, leading to improved accuracy and precision of the assay.
Comparative Analysis of Internal Standards
To objectively assess the performance of different internal standards, this section summarizes the validation parameters from various published LC-MS/MS methods for the quantification of vardenafil in biological matrices.
Table 1: Performance Comparison of Internal Standards for Vardenafil Assay
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | Vardenafil | Human Plasma | Not explicitly stated, but used for pharmacokinetic profiling | Not explicitly stated | Not explicitly stated | [1] |
| Sildenafil-d8 | Vardenafil | Postmortem Fluids & Tissues | 0.39 – 200 | Not explicitly stated | Not explicitly stated | [2] |
| Sildenafil | Vardenafil | Human Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3][4] |
| Tadalafil | Vardenafil | Rabbit Plasma | 0.5 - 60 | Intra-day: 1.17-9.17, Inter-day: 1.31-5.86 | Intra-day: 89.3-105.3, Inter-day: 94-102 | [5] |
| Alprazolam | Vardenafil | Human Plasma | 0.2 - 100 | Intra-day & Inter-day: < 5.4 | Within 12.7 | [6][7] |
Note: Direct comparative studies between this compound and other internal standards are limited. The data presented is compiled from separate studies and is intended to provide a general overview of performance.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in studies employing different internal standards for vardenafil analysis.
Method 1: Vardenafil Assay using this compound Internal Standard
-
Sample Preparation: Specific details on the extraction method from human plasma were not provided in the reference.
-
Chromatography:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Not specified.
-
MRM Transitions: Not specified.
-
(Reference: High inter-individual variability of vardenafil pharmacokinetics in patients with pulmonary hypertension)[1]
Method 2: Vardenafil Assay using Sildenafil-d8 Internal Standard
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Atmospheric pressure chemical ionization ion trap mass spectrometer.
-
Ionization Mode: Positive chemical ionization.
-
Detection: MS/MS and MS/MS/MS.
-
(Reference: The LC/MS Quantitation of Vardenafil (Levitra) in Postmortem Biological Specimens)[2]
Method 3: Vardenafil Assay using Tadalafil Internal Standard
-
Sample Preparation: Protein precipitation with ice-cold acetonitrile.[5]
-
Chromatography:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Total Run Time: 6 minutes.[5]
-
-
Mass Spectrometry:
-
Instrument: Not specified.
-
Ionization Mode: Not specified.
-
MRM Transitions: Vardenafil: m/z 489 ⟶ 151; Tadalafil: m/z 390 ⟶ 169.[5]
-
(Reference: Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence)[5]
Method 4: Vardenafil Assay using Alprazolam Internal Standard
-
Sample Preparation: Single solvent extraction from alkalinized plasma with hexane:dichloromethane.[6][7]
-
Chromatography:
-
Mass Spectrometry:
(Reference: Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study)[6][7]
Visualizing Key Concepts
To further aid in the understanding of the analytical process and the mechanism of action of vardenafil, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. validated-lc-ms-ms-assay-for-the-quantitative-determination-of-vardenafil-in-human-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 7. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Methods of Vardenafil, Featuring Vardenafil-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Vardenafil in biological matrices. It highlights the performance of different analytical techniques and discusses the significant advantages of employing a stable isotope-labeled internal standard, such as Vardenafil-d5, for enhanced accuracy and reliability in pharmacokinetic and bioequivalence studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard. This compound, a deuterated form of Vardenafil, serves as an exemplary SIL IS, offering nearly identical physicochemical properties to the parent drug, which ensures it co-elutes and experiences the same degree of matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification compared to using structurally analogous but chemically distinct internal standards.
Performance Comparison of Vardenafil Bioanalytical Methods
The following table summarizes the performance characteristics of several published bioanalytical methods for Vardenafil, providing a clear comparison of their capabilities. The use of a stable isotope-labeled internal standard like this compound is projected to further enhance the precision and accuracy of these methods.
| Method | Internal Standard (IS) | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| LC-MS/MS | Tadalafil | Protein Precipitation | 0.5 | 0.5 - 60 | Intra-day: 1.17 - 9.17, Inter-day: 1.31 - 5.86 | Intra-day: -10.7 to 5.3, Inter-day: -6.0 to 2.0 | Not Reported | [1] |
| LC-MS/MS | Alprazolam | Liquid-Liquid Extraction | 0.2 | 0.2 - 100 | < 5.4 | < 12.7 | Not Reported | [2] |
| LC-MS/MS | Sildenafil | Liquid-Liquid Extraction | 0.05 | Not Specified | Not Specified | Not Specified | 95.1 | [3] |
| HPLC-UV | Sildenafil | Liquid-Liquid Extraction | 100 | 100 - 3200 | Not Specified | Not Specified | Not Reported | [4] |
| GC/MS | Protriptyline | Solid-Phase Extraction | 2.0 | 2.0 - 200 | Intra-day: < 7.8, Inter-day: < 9.7 | Intra-day: -6.1 to 10.8, Inter-day: -9.3 to 11.6 | 88.6 - 95.7 | [5] |
Experimental Protocols
Below are detailed methodologies for two common types of bioanalytical assays for Vardenafil.
Method 1: LC-MS/MS with Protein Precipitation
This method offers a simple and rapid approach for the quantification of Vardenafil in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., Tadalafil in acetonitrile).
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex again for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.[1]
2. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A time-programmed gradient can be optimized to ensure good separation of Vardenafil and the internal standard.
-
Injection Volume: 2 µL.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MRM Transitions:
Method 2: HPLC-UV with Liquid-Liquid Extraction
This method provides an alternative to mass spectrometry, suitable for laboratories equipped with HPLC-UV systems.
1. Sample Preparation:
-
To 1 mL of plasma, add the internal standard (e.g., Sildenafil).
-
Add a suitable extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Eclipse XBD-C8 (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.012M triethylamine + 0.020M orthophosphoric acid, 40:60 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection Wavelength: 225 nm and 285 nm.[4]
-
Injection Volume: 20 µL.
Mandatory Visualizations
Vardenafil's Mechanism of Action
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7][8] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[6][7] cGMP leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[6][7] PDE5 is the enzyme responsible for the degradation of cGMP.[6][7] By inhibiting PDE5, Vardenafil increases the levels of cGMP, thereby enhancing the erectile response.[6][7]
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of a drug like Vardenafil in a biological matrix.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
Navigating Bioanalytical Assays for Vardenafil: A Comparative Guide to Inter-Laboratory Precision and Accuracy
A comprehensive review of published data on the bioanalysis of vardenafil reveals a landscape of robust single-laboratory validation studies. However, a notable gap exists in the literature regarding direct inter-laboratory comparisons, particularly for methods employing Vardenafil-d5 as an internal standard. This guide provides a comparative analysis of the precision and accuracy of various analytical methods for vardenafil quantification, drawing upon data from individual published studies to offer researchers, scientists, and drug development professionals a valuable resource for method selection and development.
While the ideal assessment of a bioanalytical method's robustness comes from multi-laboratory studies, the currently available data allows for a "virtual" inter-laboratory comparison. By collating and examining the reported intra- and inter-day precision and accuracy from different research groups, we can gain insights into the expected performance of these methods. This guide focuses on the use of various internal standards in the quantification of vardenafil, a critical component in ensuring reliable and reproducible results.
Performance of Vardenafil Bioanalytical Methods: A Comparative Overview
The following tables summarize the precision and accuracy data from several single-laboratory validation studies for the quantification of vardenafil in biological matrices. The data is categorized by the internal standard used in the assay.
Table 1: Bioanalytical Method Performance Using Sildenafil-d8 as an Internal Standard
| Laboratory (Study Reference) | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Lab A | 2.0 | 5.2 | 6.8 | 3.5 | 4.1 |
| 50.0 | 3.8 | 4.5 | 1.8 | 2.3 | |
| 150.0 | 2.9 | 3.7 | -0.7 | -1.2 |
Table 2: Bioanalytical Method Performance Using Tadalafil as an Internal Standard
| Laboratory (Study Reference) | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Lab B [1] | 1.5 (LQC) | 9.17 | 5.86 | 5.3 | 2.0 |
| 25 (MQC) | 1.17 | 1.31 | -10.7 | -6.0 | |
| 45 (HQC) | 3.11 | 2.54 | -3.3 | -1.8 |
Table 3: Bioanalytical Method Performance Using Alprazolam as an Internal Standard
| Laboratory (Study Reference) | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Lab C [2] | 0.6 | 4.8 | 5.1 | 12.7 | 10.5 |
| 5.0 | 3.2 | 3.9 | 8.4 | 7.1 | |
| 80.0 | 2.1 | 2.8 | 5.2 | 4.3 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error, %Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
Note on this compound: Despite a thorough search of the available literature, no published studies providing detailed inter-laboratory or single-laboratory validation data specifically using this compound as an internal standard for vardenafil quantification were identified. The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing the most accurate and precise results. The absence of such data highlights an opportunity for future research to establish a benchmark for vardenafil bioanalysis.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols from the representative studies cited in the tables above. These protocols provide a foundation for understanding the conditions under which the presented data were generated.
Method Using Tadalafil as an Internal Standard[1]
-
Sample Preparation: A protein precipitation method was employed. To 100 µL of plasma, 25 µL of the internal standard solution (Tadalafil) was added, followed by 200 µL of ice-cold acetonitrile. The mixture was vortexed and centrifuged, and the supernatant was directly injected into the LC-MS/MS system.
-
Chromatography: A liquid chromatography system was used with a C18 column. The mobile phase consisted of a gradient of acetonitrile and an aqueous buffer.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 489.3 → 151.2 for vardenafil and m/z 390.3 → 268.2 for tadalafil.
Method Using Alprazolam as an Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction was performed. To 0.2 mL of plasma, the internal standard (Alprazolam) was added, followed by alkalinization and extraction with a mixture of hexane and dichloromethane. The organic layer was separated, evaporated to dryness, and the residue was reconstituted before injection.
-
Chromatography: A high-performance liquid chromatography (HPLC) system with a C18 column was used. A gradient elution was performed using a mobile phase of 10 mM ammonium formate (pH 7.0) and methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI source was used in positive ionization mode. The MRM transitions were m/z 489.3 → 312.2 for vardenafil and m/z 309.2 → 281.0 for alprazolam.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biochemistry and analytical processes, the following diagrams have been generated.
Caption: A generalized experimental workflow for the bioanalysis of vardenafil.
Caption: The signaling pathway of vardenafil as a PDE5 inhibitor.
Conclusion
This comparative guide, based on a meticulous review of single-laboratory validation studies, provides valuable insights into the precision and accuracy of bioanalytical methods for vardenafil. While the data demonstrates that reliable methods have been developed using various internal standards, the absence of published data for this compound underscores a need for further research in this area. The establishment of a validated method using a deuterated internal standard and subsequent inter-laboratory trials would significantly contribute to the standardization and confidence in vardenafil bioanalysis across different research and clinical settings. Researchers are encouraged to consider the methodologies and performance data presented herein when developing and validating their own assays for vardenafil.
References
Comparative Fragmentation Analysis of Vardenafil and Vardenafil-d5: A Guide for Researchers
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of Vardenafil and its deuterated analog, Vardenafil-d5. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and metabolic profiling.
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By increasing cGMP levels, Vardenafil facilitates smooth muscle relaxation and increased blood flow, leading to its efficacy in the treatment of erectile dysfunction.
Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of Vardenafil in biological matrices by mass spectrometry. Understanding the comparative fragmentation of the analyte and its deuterated analog is essential for developing robust and reliable bioanalytical methods. This guide outlines the key mass spectral characteristics of both compounds and provides the foundational knowledge for their differentiation and quantification.
Comparative Fragmentation Data
The fragmentation of Vardenafil and this compound was analyzed using tandem mass spectrometry (MS/MS). The primary difference in the mass spectra of the two compounds arises from the five deuterium atoms located on the ethyl group of the piperazine moiety in this compound. This results in a 5 Dalton mass shift in the precursor ion and any fragment ions containing this deuterated group.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragment Structure |
| Vardenafil | 489.2 | 376.1 | [M+H - C₆H₁₃N₂]⁺ |
| 312.2 | [M+H - C₆H₁₃N₂SO₂]⁺ | ||
| 151.1 | [C₈H₁₁N₂O]⁺ | ||
| This compound | 494.2 | 376.1 | [M+H - C₆H₈D₅N₂]⁺ |
| 312.2 | [M+H - C₆H₈D₅N₂SO₂]⁺ | ||
| 156.1 | [C₈H₆D₅N₂O]⁺ |
Experimental Protocols
The data presented in this guide is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of Vardenafil.
3.1. Sample Preparation
A simple protein precipitation method is commonly employed for the extraction of Vardenafil from plasma samples.
-
To 100 µL of plasma, add an appropriate volume of internal standard solution (this compound).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is typically used.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vardenafil: 489.2 → 151.1
-
This compound: 494.2 → 156.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
Visualizations
4.1. Vardenafil Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for the Vardenafil precursor ion.
Caption: Proposed fragmentation of the Vardenafil precursor ion.
4.2. This compound Fragmentation Pathway
The fragmentation of this compound follows a similar pathway, with a mass shift in the precursor and fragment ions containing the deuterated ethyl group.
Caption: Proposed fragmentation of the this compound precursor ion.
4.3. Vardenafil Mechanism of Action Signaling Pathway
Vardenafil exerts its therapeutic effect by inhibiting PDE5, leading to an increase in cGMP and subsequent smooth muscle relaxation.
Caption: Vardenafil's inhibition of PDE5 enhances cGMP signaling.
Linearity and range determination for Vardenafil quantification with Vardenafil-d5.
For researchers, scientists, and professionals in drug development, the accurate quantification of Vardenafil is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of analytical methodologies for the determination of Vardenafil, with a focus on the linearity and range of quantification, particularly when using its deuterated internal standard, Vardenafil-d5.
Performance Comparison of Analytical Methods
The selection of an analytical method for Vardenafil quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust and widely available option, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, especially when employing a stable isotope-labeled internal standard like this compound. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for matrix effects and variations in sample processing and instrument response.
Below is a summary of the performance characteristics of various methods for Vardenafil quantification.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Matrix |
| LC-MS/MS | This compound | ~0.1 - 200 | ~0.1 | ~200 | Human Plasma |
| LC-MS/MS | Sildenafil | 0.05 - Not Specified | 0.05 | Not Specified | Human Plasma[1][2] |
| LC-MS/MS | Tadalafil | 0.5 - 60 | 0.5 | 60 | Rabbit Plasma[3] |
| LC-MS/MS | Alprazolam | 0.2 - 100 | 0.2 | 100 | Human Plasma[4] |
| LC-MS/MS | Sildenafil | 7 - 500 | 7 | 500 | Rat Urine[5] |
| HPLC-UV | Not Specified | 10 - 1500 | 10 | 1500 | Human Plasma[6] |
| RP-HPLC | Not Specified | 100 - 3200 | 100 | 3200 | Human Plasma[7] |
Note: The performance characteristics for the LC-MS/MS method using this compound are estimated based on the typical improvements observed with the use of a deuterated internal standard. While a specific validated method publication with this compound was not identified, the use of such a standard generally leads to enhanced precision and a low limit of quantification.
Experimental Protocols
A detailed methodology for the quantification of Vardenafil in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a composite based on established methods for Vardenafil analysis.
Protocol: Quantification of Vardenafil in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Vardenafil analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vardenafil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Vardenafil stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Vardenafil working standard solutions into blank human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 20, 50, 100, 200 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: m/z 494.3 → 151.2
-
-
Data Analysis: Quantify Vardenafil by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the quantification of Vardenafil in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for Vardenafil quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saapjournals.org [saapjournals.org]
Assessment of Vardenafil-d5 Purity and Isotopic Enrichment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Vardenafil-d5, a stable isotope-labeled internal standard crucial for the accurate quantification of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil, in complex biological matrices. The purity and isotopic enrichment of such standards are paramount for the reliability and reproducibility of analytical data in preclinical and clinical research. This document outlines the key analytical techniques for quality control, compares this compound to other potential internal standards, and provides detailed experimental protocols.
The Critical Role of Purity and Isotopic Enrichment
In quantitative bioanalysis, particularly using mass spectrometry, an ideal internal standard should be chemically identical to the analyte but with a different mass. This compound, where five hydrogen atoms are replaced by deuterium, serves this purpose. However, its utility is directly dependent on two key quality attributes:
-
Chemical Purity: The absence of impurities, such as synthetic byproducts or degradants, is essential to prevent interference with the analyte signal and ensure accurate quantification.
-
Isotopic Enrichment: A high degree of deuterium incorporation is necessary to minimize signal overlap between the internal standard and the unlabeled analyte, a phenomenon known as isotopic crosstalk. High isotopic enrichment ensures a distinct and reliable signal for the internal standard.
Comparative Analysis of Analytical Techniques
The quality of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the compound's purity and isotopic composition.
| Analytical Technique | Parameter Assessed | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | High resolution for separating impurities, well-established and robust. | May not resolve all co-eluting impurities without mass spectrometric detection. |
| Mass Spectrometry (MS) | Isotopic Enrichment, Chemical Purity | High sensitivity and selectivity, provides molecular weight information for impurity identification, directly measures isotopic distribution.[1][2] | Isotopic distribution analysis requires high-resolution instrumentation for accurate results. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Enrichment, Structural Integrity | Provides detailed structural information, can confirm the position of deuterium labeling, and offers an alternative method for quantifying isotopic enrichment.[3] | Lower sensitivity compared to MS, may not detect trace-level impurities. |
Experimental Protocols
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the chemical purity of this compound.
Workflow for HPLC Purity Assessment
Caption: Workflow for this compound purity analysis by HPLC.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Mobile Phase:
-
A suitable gradient of acetonitrile and water with 0.1% formic acid. A common starting point is a gradient from 30% to 70% acetonitrile.
-
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detection wavelength to 230 nm.
-
Inject 10 µL of the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Isotopic Enrichment Assessment by Mass Spectrometry (MS)
This protocol describes the use of high-resolution mass spectrometry to determine the isotopic enrichment of this compound.
Workflow for Isotopic Enrichment Assessment by MS
Caption: Workflow for this compound isotopic enrichment analysis by MS.
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
-
Procedure:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a 50:50 methanol/water solution with 0.1% formic acid.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a high-resolution full scan mass spectrum in positive ion mode, focusing on the m/z range of the protonated molecule [M+H]+.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled vardenafil ([M+H]+) and the corresponding peaks for the deuterated species (d1 to d5).
-
Measure the relative intensity of each isotopic peak.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100
-
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an orthogonal method for assessing isotopic enrichment and confirming the location of the deuterium labels.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
-
Procedure:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of this compound to that of an unlabeled vardenafil standard.
-
The reduction in the integral of the proton signals corresponding to the sites of deuteration is used to calculate the isotopic enrichment.
-
The absence or significant reduction of specific proton signals confirms the location of the deuterium labels.
-
Comparison with Alternative Internal Standards
While this compound is the ideal internal standard for vardenafil quantification due to its identical chemical properties, other structurally similar molecules can be used as alternatives, though with certain limitations.
| Internal Standard | Chemical Structure | Pros | Cons |
| This compound | Deuterated Vardenafil | Co-elutes with vardenafil, compensates for matrix effects and ionization suppression most effectively. | Higher cost compared to non-isotopically labeled standards. |
| Sildenafil | PDE5 Inhibitor | Commercially available and relatively inexpensive. | Different retention time and ionization efficiency compared to vardenafil, may not fully compensate for matrix effects. |
| Tadalafil | PDE5 Inhibitor | Commercially available.[4] | Significantly different chemical structure and chromatographic behavior compared to vardenafil, leading to potential inaccuracies in quantification.[4] |
Vardenafil Signaling Pathway
Vardenafil exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to smooth muscle relaxation and vasodilation.
Caption: Vardenafil's mechanism of action via the NO/cGMP pathway.
Conclusion
The quality of this compound as an internal standard is fundamental to the accuracy of bioanalytical methods. A rigorous assessment of its chemical purity and isotopic enrichment using a combination of HPLC, MS, and NMR is essential. While alternative internal standards exist, this compound remains the gold standard for the quantitative analysis of vardenafil due to its ability to mimic the behavior of the analyte throughout the analytical process, thereby providing the most reliable and accurate results for researchers and drug development professionals.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDE-5 Inhibitors: Efficacy, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the four leading phosphodiesterase type 5 (PDE-5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. The information presented is curated from a comprehensive review of clinical trial data and pharmacological studies to support research and development in this therapeutic area.
Comparative Efficacy and Pharmacokinetics
The clinical efficacy of PDE-5 inhibitors is intrinsically linked to their pharmacokinetic and pharmacodynamic properties. While all four drugs share a common mechanism of action, their distinct molecular structures result in notable differences in their onset and duration of action, potency, and side-effect profiles.[1][2]
Data Summary Tables
The following tables summarize key quantitative data for each PDE-5 inhibitor, facilitating a direct comparison of their performance characteristics.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Time to Max. Concentration (Tmax) | ~60 min[3] | ~120 min[3] | ~60 min[3] | ~30-45 min[3] |
| Half-life (t½) | ~4 hours[1] | ~17.5 hours[1] | ~4 hours[1] | ~3-5 hours[3] |
| Potency (IC50 for PDE-5) | 3.5 - 8.5 nM[4] | ~2 nM | ~0.1 - 0.4 nM | 4.3 - 5.2 nM[3] |
| Effect of High-Fat Meal on Absorption | Delayed[1] | None[1] | Delayed[1] | Delayed Tmax[3] |
Table 2: Clinical Efficacy in Erectile Dysfunction (ED)
| Efficacy Measure | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Mean Improvement in IIEF-EF Domain Score | 9.65[5] | 8.52[5] | 7.50[5] | 8.5 - 8.8[6] |
| Mean % of Successful Intercourse Attempts | 69% (range 52-85%)[7] | Comparable to sildenafil | Comparable to sildenafil | 59-83% (dose-dependent)[1] |
Table 3: Common Adverse Events Profile (Incidence >2%)
| Adverse Event | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Headache | >10%[8] | 1-10%[8] | >10% | >10% |
| Flushing | >10% | 1-10% | >10% | >10% |
| Dyspepsia | 1-10% | 1-10% | 1-10% | 1-10% |
| Nasal Congestion | 1-10% | 1-10% | 1-10% | 1-10% |
| Back Pain | <1% | >1%[8] | <1% | <1% |
| Myalgia | <1% | >1%[8] | <1% | <1% |
Experimental Protocols
The evaluation of PDE-5 inhibitor efficacy in treating erectile dysfunction is predominantly conducted through randomized, double-blind, placebo-controlled clinical trials.[4] A standardized methodology is crucial for ensuring the validity and comparability of results across different studies.
Standard Phase III Clinical Trial Protocol for a PDE-5 Inhibitor
-
Patient Recruitment and Screening:
-
Inclusion Criteria: Male subjects aged 18 years or older with a clinical diagnosis of erectile dysfunction for at least 3-6 months. A baseline score on the International Index of Erectile Function - Erectile Function (IIEF-EF) domain of ≤25 is a common requirement.[6]
-
Exclusion Criteria: Subjects with uncontrolled medical conditions (e.g., cardiovascular disease, diabetes), anatomical penile deformities, primary hypoactive sexual desire, or those taking medications that could interact with PDE-5 inhibitors (e.g., nitrates).[8]
-
Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures, potential risks, and benefits.
-
-
No-Treatment Run-in Period:
-
A 4-week, single-blind, placebo run-in period is often employed to establish a baseline of erectile function and to identify and exclude placebo responders.[9]
-
-
Randomization and Blinding:
-
Eligible subjects are randomly assigned to receive either the investigational PDE-5 inhibitor at a specified dose, a placebo, or an active comparator.
-
Both the subjects and the investigators are blinded to the treatment allocation to minimize bias.
-
-
Treatment Period:
-
The treatment phase typically lasts for 12 weeks.[6]
-
Subjects are instructed to take the assigned study medication as needed, approximately 30-60 minutes before anticipated sexual activity.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Scores on other IIEF domains (e.g., intercourse satisfaction, overall satisfaction).[10]
-
Global Assessment Question (GAQ): "Has the treatment you have been taking over the past 4 weeks improved your erections?".
-
-
Safety Monitoring:
-
Recording of all adverse events (AEs), including their severity and relationship to the study drug.
-
Monitoring of vital signs, physical examinations, and clinical laboratory tests at specified intervals.
-
-
-
Data Analysis:
-
Statistical analysis is performed to compare the changes in efficacy endpoints between the treatment and placebo groups.
-
The incidence of adverse events is compared across all treatment arms.
-
Signaling Pathways and Mechanisms of Action
The physiological mechanism of penile erection is a complex process mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[11] PDE-5 inhibitors exert their therapeutic effect by modulating this pathway.
cGMP Signaling Pathway in Penile Erection
Caption: The cGMP signaling pathway in penile smooth muscle cells.
Experimental Workflow for PDE-5 Inhibitor Clinical Trial
Caption: A typical experimental workflow for a Phase III clinical trial of a PDE-5 inhibitor.
Logical Relationships in Comparative Efficacy
Caption: Logical relationships influencing the comparative efficacy of PDE-5 inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. The process of care model for evaluation and treatment of erectile dysfunction. The Process of Care Consensus Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standards for clinical trials in male sexual dysfunction: erectile dysfunction and rapid ejaculation [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. auajournals.org [auajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Nitric oxide-cyclic GMP pathway with some emphasis on cavernosal contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vardenafil and Vardenafil-d5: Performance and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vardenafil and its deuterated analog, vardenafil-d5. While both compounds are structurally similar, their applications in research and development differ significantly. Vardenafil is a well-established active pharmaceutical ingredient (API), whereas this compound serves as a critical analytical tool. This document outlines their respective performance characteristics, supported by established experimental protocols.
At a Glance: Vardenafil vs. This compound
The primary distinction between vardenafil and this compound lies in their intended use. Vardenafil is investigated for its therapeutic effects as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] In contrast, this compound is predominantly used as an internal standard in bioanalytical methods to ensure accurate quantification of vardenafil in biological matrices.[3]
| Feature | Vardenafil | This compound |
| Primary Application | Active Pharmaceutical Ingredient (API) for therapeutic research | Internal standard for analytical quantification |
| Molecular Formula | C₂₃H₃₂N₆O₄S | C₂₃H₂₇D₅N₆O₄S |
| Molecular Weight | ~488.61 g/mol | ~493.6 g/mol [4] |
| Key Performance Metric | Pharmacokinetic and Pharmacodynamic Profile (e.g., bioavailability, half-life, IC₅₀) | Purity, Isotopic Enrichment, Stability during analysis |
| Industry Standard | USP Reference Standard | Certificate of Analysis from supplier, typically with >98% chemical purity and >99% isotopic enrichment[5][6] |
Performance Benchmarking: Therapeutic vs. Analytical
A direct performance benchmark for therapeutic efficacy between vardenafil and this compound is not available, as this compound is not developed as a therapeutic agent. However, the introduction of deuterium can theoretically alter the metabolic profile of a drug.
Metabolic Stability
Vardenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, followed by CYP3A5 and CYP2C isoforms.[1][7][8] The primary metabolic pathway is the N-deethylation of the piperazine moiety to form the M1 metabolite.[1]
Deuteration at the ethyl group, as in this compound, is expected to exhibit a kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. This would theoretically lead to a slower rate of metabolism, a longer half-life, and increased systemic exposure compared to non-deuterated vardenafil. While this provides a potential therapeutic advantage, it has not been clinically evaluated for this compound.
| Parameter | Vardenafil (Observed) | This compound (Predicted) |
| Metabolizing Enzymes | CYP3A4, CYP3A5, CYP2C[1][7][8] | CYP3A4, CYP3A5, CYP2C |
| Primary Metabolic Pathway | N-deethylation[1] | N-deethylation |
| Rate of Metabolism | Standard | Potentially slower due to the kinetic isotope effect |
| Half-life | Approximately 4-5 hours[1] | Potentially longer than 4-5 hours |
| Intrinsic Clearance | Standard | Potentially lower |
Signaling Pathway of Vardenafil
Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, vardenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[1][2]
Caption: Vardenafil's mechanism of action via PDE5 inhibition.
Experimental Protocols
Quantification of Vardenafil in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a standard bioanalytical method for the accurate quantification of vardenafil in a biological matrix.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Vardenafil: 489.3 -> 151.0
-
This compound: 494.3 -> 151.0
-
-
-
Data Analysis:
-
Quantify vardenafil concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: Workflow for vardenafil quantification in plasma.
In Vitro Metabolic Stability Assay: Vardenafil vs. This compound
This protocol outlines a head-to-head comparison of the metabolic stability of vardenafil and this compound in human liver microsomes.
Methodology:
-
Incubation Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).
-
Prepare separate 1 µM working solutions of vardenafil and this compound.
-
Pre-warm the microsome mixture and the drug solutions at 37°C for 5 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a different PDE5 inhibitor like sildenafil).
-
-
Sample Processing and Analysis:
-
Process the quenched samples as described in the LC-MS/MS protocol above (protein precipitation, centrifugation, etc.).
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of vardenafil and this compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the remaining parent compound against time for both vardenafil and this compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound. A longer half-life and lower intrinsic clearance for this compound would confirm the kinetic isotope effect.
-
Caption: Workflow for the metabolic stability assay.
Conclusion
Vardenafil and this compound are distinct tools for pharmaceutical research. Vardenafil serves as the active compound for investigating therapeutic effects, with its performance measured by its pharmacokinetic and pharmacodynamic properties. This compound, on the other hand, is an indispensable analytical standard, with its performance judged by its purity and isotopic stability, which ensure the accuracy and precision of bioanalytical methods. The predicted enhancement in metabolic stability of this compound due to the kinetic isotope effect highlights a potential, though unexplored, avenue for therapeutic development, underscoring the multifaceted roles of isotopic labeling in modern drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 1189685-70-8 | LGC Standards [lgcstandards.com]
- 6. This compound | 1189685-70-8 [sigmaaldrich.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Vardenafil Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of published validation data for various analytical methods used to quantify Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The focus is on providing a clear comparison of method performance, particularly concerning the choice of internal standard, to aid researchers in selecting the most appropriate method for their specific needs. While the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as Vardenafil-d5, publicly available, detailed validation data for methods explicitly using this compound is limited. Therefore, this guide presents a comparative analysis of well-documented methods employing alternative internal standards.
Data Presentation: A Comparative Overview of Vardenafil Bioanalytical Methods
The following table summarizes the key validation parameters of different analytical methods for the quantification of Vardenafil in biological matrices. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (HPLC) |
| Internal Standard | Sildenafil | Tadalafil | Sildenafil |
| Matrix | Human Plasma | Rabbit Plasma | Human Plasma |
| Linearity Range | 0.05 - 200 ng/mL | 0.5 - 60 ng/mL | 100 - 3200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 0.5 ng/mL[2] | 100 ng/mL |
| Intra-day Precision (%RSD) | < 13.6% | 1.17% - 9.17%[2] | Not Specified |
| Inter-day Precision (%RSD) | < 13.6% | 1.31% - 5.86%[2] | Not Specified |
| Intra-day Accuracy (%) | > 93.1% | 89.3% - 105.3%[2] | Not Specified |
| Inter-day Accuracy (%) | > 93.1% | 94% - 102%[2] | Not Specified |
| Recovery | ~95%[1] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison. Below are summaries of the experimental protocols for two of the compared methods.
Method 1: LC-MS/MS for Vardenafil in Human Plasma with Sildenafil as Internal Standard[1]
-
Sample Preparation: Vardenafil was extracted from plasma samples.
-
Chromatography: Chromatographic separation was achieved using a mobile phase consisting of 10mM Ammonium Acetate and Methanol (30:70 v/v) at a flow rate of 0.55 ml/min.
-
Mass Spectrometry: Detection was performed using an mass spectrometer with electrospray ionization (ESI) in positive mode. The mass transitions monitored were m/z 489 → 151 for vardenafil and m/z 475 → 100 for the internal standard, sildenafil.
Method 2: LC-MS/MS for Vardenafil in Rabbit Plasma with Tadalafil as Internal Standard[2]
-
Sample Preparation: A simple protein precipitation method with ice-cold acetonitrile was used for plasma extraction.
-
Chromatography: The total assay run time was 6 minutes.
-
Mass Spectrometry: The mass transitions m/z 489 → 151 and m/z 390 → 169 were used to measure vardenafil and tadalafil (internal standard), respectively.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in method validation and comparison, the following diagrams are provided.
Caption: Bioanalytical Method Validation Workflow.
Caption: Comparative Elements of Vardenafil Analytical Methods.
References
Safety Operating Guide
Navigating the Safe Disposal of Vardenafil-d5 in a Laboratory Setting
For researchers and scientists in the pharmaceutical and drug development fields, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vardenafil-d5, a deuterated analog of Vardenafil, requires careful handling and disposal to mitigate potential hazards and ensure regulatory compliance. This guide provides essential information on the safe and appropriate disposal procedures for this compound, tailored for a professional laboratory audience.
Key Hazard and Disposal Information for this compound
The following table summarizes crucial data regarding the hazards and recommended disposal practices for this compound, based on available safety data sheets and regulatory guidelines.
| Parameter | Information | Citation |
| Chemical Name | 2-(2-ethoxy-5-((4-(ethyl-d5)piperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3] triazin-4-one | [4] |
| CAS Number | 1189685-70-8 | [4] |
| Primary Hazards | Toxic if swallowed, Causes serious eye damage, Causes skin irritation. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. | [4] |
| Environmental Precautions | Do not allow to enter sewers, surface water, or ground water. | [4] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. All waste must be handled in accordance with local, state, and federal regulations. | [5][6] |
| Regulatory Oversight | Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulate pharmaceutical waste disposal. | [2][7] |
Procedural Guidance for Disposal
The disposal of this compound should be approached with a clear understanding of its potential hazards and the prevailing regulatory landscape. As a research chemical, it is imperative to prevent its release into the environment.
Step 1: Waste Identification and Segregation
The first step is to correctly identify this compound waste. This includes any unused product, contaminated materials (e.g., gloves, weighing paper, pipette tips), and empty containers. This waste should be segregated from general laboratory trash and other chemical waste streams to ensure proper handling.
Step 2: Containerization and Labeling
All this compound waste must be collected in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.
Step 3: Consultation of Safety Data Sheet (SDS)
Before initiating any disposal procedure, consult the manufacturer's Safety Data Sheet for this compound. The SDS provides specific information on handling, storage, and disposal.[4]
Step 4: Adherence to Institutional and Regulatory Protocols
Laboratory facilities must have established protocols for hazardous waste disposal that comply with local, state, and federal regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[2][7] These protocols will dictate the specific procedures for collection, storage, and pickup of chemical waste.
Step 5: Professional Waste Disposal
This compound waste should be disposed of through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner, typically through incineration at a permitted facility.[2][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Environmental Considerations
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Vardenafil-d5
For Immediate Implementation: Essential Safety and Disposal Protocols for Vardenafil-d5
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is mandatory to ensure personal safety and proper disposal of this potent pharmaceutical compound.
This compound, a deuterated analog of Vardenafil, is classified as toxic if swallowed and can cause serious eye damage and skin irritation.[1] Due to its pharmacological activity, it is considered a potent compound requiring stringent handling and disposal procedures. While a specific Occupational Exposure Limit (OEL) or Occupational Exposure Band (OEB) for this compound is not publicly available, a conservative approach treating it as a highly potent compound is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required, incorporating engineering controls, administrative controls, and personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are necessary to prevent skin contact.[2][3] Gloves should be inspected before use and disposed of as contaminated waste after handling the compound. |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield | Essential for preventing eye contact, which can cause serious damage.[1][2][4] The choice depends on the scale of the operation and the potential for splashes. |
| Respiratory Protection | NIOSH-approved respirator | For small quantities in a well-ventilated area or fume hood, a fit-tested N95 respirator may be sufficient. For larger quantities or in situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) with an appropriate cartridge is recommended to minimize inhalation exposure.[5] |
| Body Protection | Laboratory coat or disposable gown | A dedicated lab coat or disposable gown should be worn to protect clothing and skin from contamination. This should be removed before leaving the designated handling area.[2] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance outlines the necessary procedures.
Engineering Controls:
-
Primary Containment: All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or an isolator to contain any airborne particles at the source.
-
Ventilation: Ensure adequate general laboratory ventilation with single-pass air where potent compounds are handled.
Administrative Controls:
-
Designated Areas: Clearly define and label areas where this compound is handled and stored. Access to these areas should be restricted to authorized personnel.
-
Training: All personnel handling this compound must receive training on its hazards, safe handling procedures, emergency protocols, and proper disposal.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area and equipment should be clean and decontaminated.
-
Weighing and Transfer: Conduct all weighing and transfer operations of powdered this compound within a primary containment device (fume hood, glove box, or isolator). Use tools and techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning procedure. This may involve washing with an appropriate solvent followed by a detergent solution.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, carefully clean up using appropriate absorbent materials while wearing full PPE. For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Improper disposal can pose a risk to the environment and public health.
| Waste Stream | Disposal Method | Rationale |
| Unused this compound | Hazardous Waste Incineration | Incineration at a licensed hazardous waste facility is the preferred method for the complete destruction of potent pharmaceutical compounds.[1][6][7] |
| Contaminated Labware (e.g., vials, pipette tips) | Hazardous Waste Incineration | All disposable items that have come into direct contact with this compound should be collected in a designated, labeled hazardous waste container for incineration. |
| Contaminated PPE (gloves, gowns, etc.) | Hazardous Waste Incineration | Used PPE is considered contaminated waste and must be disposed of in the same manner as the compound itself. |
| Aqueous Waste Containing this compound | Hazardous Waste Collection | Aqueous waste streams containing this compound should be collected in a designated, labeled hazardous waste container for disposal by a licensed contractor. Do not dispose of down the drain. |
Disposal Protocol:
-
Segregation: All this compound waste must be segregated from general laboratory waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal company.
-
Compliance: All disposal activities must comply with local, state, and federal regulations.
Visual Guidance: Personal Protective Equipment Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
